trans-(3-Methoxy-cyclohexyl)-methyl-amine
Description
trans-(3-Methoxy-cyclohexyl)-methyl-amine: is an organic compound characterized by a cyclohexane ring substituted with a methoxy group at the third position and a methylamine group
Properties
IUPAC Name |
(1R,3R)-3-methoxy-N-methylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXJXHZSSYDVQB-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@H](C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(3-Methoxy-cyclohexyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a methylation reaction to introduce a methyl group at the third position.
Methoxylation: The methylated cyclohexanone is then subjected to methoxylation using methanol and an acid catalyst to introduce the methoxy group.
Amination: Finally, the methoxy-substituted cyclohexanone undergoes reductive amination with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(3-Methoxy-cyclohexyl)-methyl-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: trans-(3-Methoxy-cyclohexyl)-methyl-amine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Pharmaceuticals: Research explores its potential as a building block for synthesizing novel therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of trans-(3-Methoxy-cyclohexyl)-methyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
- trans-(3-Methoxy-cyclohexyl)-amine
- trans-(3-Methoxy-cyclohexyl)-ethyl-amine
- cis-(3-Methoxy-cyclohexyl)-methyl-amine
Comparison:
- Structural Differences: The position and configuration of the methoxy and amine groups differ among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: trans-(3-Methoxy-cyclohexyl)-methyl-amine is unique due to its specific trans-configuration, which influences its interaction with molecular targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
